molecular formula C12H14ClNO2 B1404152 Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride CAS No. 1047655-65-1

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride

Cat. No.: B1404152
CAS No.: 1047655-65-1
M. Wt: 239.7 g/mol
InChI Key: PNDBGOHCKVJUQZ-UHFFFAOYSA-N
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Description

Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride is a spirocyclic compound that features a unique structural motif combining a chromane and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for synthesizing various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common method includes the cyclization of a chromane derivative with a pyrrolidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies investigating its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research explores its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,3’-pyrrolidin]-2-one: Another spirocyclic compound with similar structural features but different biological activities.

    Spiro[pyrrolidine-3,3’-oxindole]: Known for its anticancer properties and distinct mechanism of action.

    Spiro[indoline-3,3’-oxindole]: Widely studied for its potential therapeutic applications.

Uniqueness

Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride stands out due to its unique combination of a chromane and pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBGOHCKVJUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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